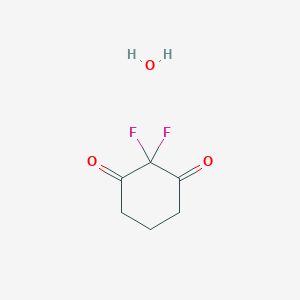

2,2-Difluorocyclohexane-1,3-dione hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-difluorocyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVHMICZCMOUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717284 | |

| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-84-9 | |

| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2-Difluorocyclohexane-1,3-dione Hydrate for Advanced Research Applications

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough examination of 2,2-Difluorocyclohexane-1,3-dione hydrate. This fluorinated cyclic β-diketone is a compound of burgeoning interest, and this document will elucidate its chemical structure, physicochemical properties, reactivity, and applications, offering a foundation for its strategic use in synthetic chemistry and medicinal research.

Core Structural Characteristics and the Significance of Hydration

The defining feature of 2,2-Difluorocyclohexane-1,3-dione is the presence of a gem-difluoro group at the second carbon position. This structural element is pivotal, as it profoundly alters the molecule's electronic and conformational properties when compared to the non-fluorinated analog, cyclohexane-1,3-dione.[1]

A crucial aspect of this compound's chemistry is its existence predominantly in a hydrated form. The potent electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbons. This enhanced electrophilicity promotes the nucleophilic addition of water, resulting in the formation of a stable gem-diol, or hydrate.[2][3] This hydration is a key consideration for its storage, handling, and reactivity in synthetic protocols.

Diagram 1: Hydration of 2,2-Difluorocyclohexane-1,3-dione

Caption: A streamlined workflow for the synthesis of 2,2-difluoro-1,3-diones.

Key Reactions and Synthetic Utility

The chemical reactivity of 2,2-Difluorocyclohexane-1,3-dione is rich and varied, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing difluoro group enhances the acidity of the α-protons, facilitating a range of classical carbon-carbon bond-forming reactions.

-

Enolate Formation and Subsequent Reactions: The acidic protons on the carbon atoms adjacent to the carbonyl groups are readily abstracted by a base to form a nucleophilic enolate. This enolate can participate in various reactions, including alkylations and acylations.

-

Heterocycle Synthesis: Cyclohexane-1,3-diones are valuable precursors for the synthesis of a wide array of nitrogen-containing six-membered heterocycles. [4]This reactivity is extended to its difluorinated analog, providing access to novel fluorinated heterocyclic scaffolds of interest in medicinal chemistry.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and bioavailability. [2][3][5][6][7]The difluoromethylene group, in particular, is gaining attention as a bioisostere for hydroxyl, amino, and thiol groups due to its unique hydrogen bonding capabilities. [5] The difluoromethyl group can also influence the conformation of molecules and act as a reversible covalent warhead when positioned alpha to a ketone, enhancing drug-target affinity and specificity. [5]The use of building blocks like 2,2-Difluorocyclohexane-1,3-dione provides a direct route to introduce this valuable motif into potential drug candidates.

Spectroscopic Characterization

The structural elucidation of 2,2-Difluorocyclohexane-1,3-dione and its derivatives relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the fluorine atoms. The difluoromethylene group typically exhibits a singlet in the ¹⁹F NMR spectrum. [2][3] * ¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbons and the carbon bearing the two fluorine atoms, which will appear as a triplet due to C-F coupling. [2][3] * ¹H NMR: The proton spectrum provides information about the cyclohexyl ring protons.

-

Conclusion

2,2-Difluorocyclohexane-1,3-dione hydrate is a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. Its unique structural features, arising from the gem-difluoro substitution, offer a powerful tool for the design and synthesis of novel fluorinated compounds with tailored properties. This guide provides a foundational understanding to encourage and facilitate the exploration of this versatile molecule in advanced research and development.

References

-

Hampton, A., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]

-

Hampton, A., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Center for Biotechnology Information. [Link]

-

Hampton, A., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. [Link]

-

Pace, J. L., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information. [Link]

-

Makarov, M. V., et al. (2018). Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones. ResearchGate. [Link]

-

Gorbunova, M. G., et al. (2019). Regioselective reduction of 2-perfluoroalkanoylcyclohexane-1,3-diones and their enamino derivatives. ResearchGate. [Link]

-

PubChem. 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione. [Link]

-

Hampton, A., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed. [Link]

-

Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

-

Chemistry Stack Exchange. Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? [Link]

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

PubChem. 2,2-Difluorocyclohexan-1-ol. [Link]

-

Kaur, H., et al. (2022). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ResearchGate. [Link]

-

Pfizer. Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

-

Jazan University. Synthetic Applications of 2-diazo-1,3-indanedione. [Link]

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

Technical Guide: Solubility Profile & Solvent Selection for 2,2-Difluorocyclohexane-1,3-dione Hydrate

The following technical guide is structured to address the specific physicochemical challenges associated with 2,2-Difluorocyclohexane-1,3-dione hydrate . Unlike standard solubility tables, this guide focuses on the behavioral solubility dictated by the fluorine-induced hydration equilibrium, providing actionable protocols for solvent selection in synthesis and purification.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,2-Difluorocyclohexane-1,3-dione hydrate is a specialized fluorinated building block used primarily in the synthesis of bioactive agrochemicals and pharmaceuticals. Its solubility behavior is non-trivial due to the strong electron-withdrawing effect of the geminal fluorine atoms.

The "Fluorine Effect" on Solubility

In standard 1,3-diones, the enol form is often stable. However, the introduction of two fluorine atoms at the alpha position (

-

Hydration Equilibrium: The electron deficiency makes the carbonyls prone to nucleophilic attack by water, forming a stable gem-diol (hydrate).

-

Solubility Implication: The compound behaves less like a lipophilic ketone and more like a polar diol.[1] It exhibits higher affinity for protic and polar aprotic solvents compared to its non-fluorinated analogues.[1]

Solubility Profile

The following categorization is based on polarity matching and the capability of the solvent to disrupt or sustain the hydrate hydrogen-bonding network.

Table 1: Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Protic | Methanol, Ethanol, Water | High | Excellent for dissolution. Water stabilizes the hydrate form.[1] Alcohols are preferred for transferring the compound into reaction vessels.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Soluble, but high boiling points (DMSO/DMF) make removal difficult. Acetonitrile is the "Gold Standard" for fluorination reactions.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Ideal for extraction and liquid-liquid separation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solubility for the anhydrous form; hydrate may require sonication. Used often in chromatography.[1] |

| Ethers | THF, Diethyl Ether, MTBE | Moderate | THF is excellent; Diethyl ether is good but may require larger volumes. |

| Hydrocarbons | Hexanes, Pentane, Heptane | Insoluble | Critical Anti-Solvent. Use these to precipitate the compound from DCM or EtOAc solutions. |

Critical Insight: Attempting to dissolve the hydrate in dry non-polar solvents (e.g., Toluene, Benzene) without heating may result in a suspension. The hydrate water must often be stripped (azeotropic distillation) to achieve high solubility in aromatic hydrocarbons.

Mechanistic Visualization: The Solvation Equilibrium

The following diagram illustrates the dynamic equilibrium between the hydrate and keto forms, which dictates solubility and reactivity.

Figure 1: Solvation equilibrium showing the shift between polar hydrate and lipophilic keto forms.

Experimental Protocols

As exact quantitative data (g/L) varies by batch hydration levels, researchers must validate solubility before scaling up.

Protocol A: Rapid Solubility Screen (Visual)

Objective: Quickly determine the suitability of a solvent for reaction or extraction.

-

Preparation: Weigh 10 mg of 2,2-Difluorocyclohexane-1,3-dione hydrate into a 4 mL clear glass vial.

-

Addition: Add 100 µL of the target solvent.

-

Observation (T0):

-

Clear Solution: Solubility > 100 mg/mL (High).[1]

-

Suspension: Proceed to Step 4.

-

-

Sonication: Sonicate for 60 seconds at ambient temperature.

-

Calculation: Approximate Solubility

.

Protocol B: Purification via Recrystallization

Context: This compound often retains impurities from fluorination (e.g., succinimide byproducts if NFSI was used). Recommended Solvent System: Dichloromethane (DCM) / Hexane.[1]

-

Dissolution: Dissolve crude solid in the minimum amount of DCM at slightly elevated temperature (30°C). Do not boil aggressively to avoid stripping fluorine.[1]

-

Filtration: If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter.

-

Precipitation: Slowly add Hexane (anti-solvent) dropwise to the stirring DCM solution until a persistent cloudiness appears.

-

Crystallization: Cool the mixture to 4°C (fridge) or -20°C (freezer) for 4 hours.

-

Collection: Filter the white precipitate and wash with cold Hexane.[1] Dry under vacuum at <40°C.[1]

Applications & Solvent Selection for Synthesis[2][9]

Nucleophilic Substitutions[2]

-

Recommended Solvent: Acetonitrile (MeCN) or DMF .[1]

-

Reasoning: These solvents dissolve the hydrate well and support the ionization required for nucleophilic attack.[1] MeCN is easier to remove post-reaction.[1]

Dehydration / Condensation Reactions

-

Recommended Solvent: Toluene .[1]

-

Reasoning: To react the ketone carbonyls (e.g., forming hydrazones), you must drive off the hydrate water. Refluxing in toluene with a Dean-Stark trap shifts the equilibrium from Gem-Diol to Diketo, enabling the reaction.

Chromatography (TLC/Column)

-

Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, Gradient to 50:50).

-

Note: The hydrate may streak on silica due to hydrogen bonding.[1] Adding 1% Acetic Acid to the eluent can sharpen the peak/spot.[1]

References

-

PubChem. (2025).[1][2][3] 2,2-Difluorocyclohexane-1,3-dione | C6H6F2O2. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]

-

Hutchinson, K. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469.[4][5] Retrieved February 26, 2026, from [Link]

Sources

- 1. 2,2-Difluorocyclohexane-1,3-dione hydrate - CAS:1314935-73-3 - 源博汇科 [yuabio.com]

- 2. 2,2-Dimethylcyclohexane-1,3-dione | C8H12O2 | CID 550967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Difluorocyclohexane-1-carboxylic acid | C7H10F2O2 | CID 69151200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Delicate Balance: An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated 1,3-Cyclohexanediones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorine in Modulating a Privileged Scaffold

The 1,3-cyclohexanedione framework is a cornerstone in synthetic and medicinal chemistry, serving as a versatile building block for a myriad of biologically active molecules, including herbicides and pharmaceuticals.[1][2] The introduction of fluorine, an element with unique and powerful electronic properties, into this scaffold dramatically alters its physicochemical characteristics, profoundly impacting its thermodynamic stability, reactivity, and ultimately, its biological function.[3][4][5] This guide provides a comprehensive exploration of the thermodynamic landscape of fluorinated 1,3-cyclohexanediones, offering insights into the intricate interplay of conformational preferences, keto-enol tautomerism, and the acidity of these valuable compounds. Understanding these fundamental principles is paramount for the rational design of novel fluorinated molecules with tailored properties for applications in drug discovery and materials science.[3][4]

Conformational Landscape: The Influence of Fluorine on Ring Stability

The chair conformation of the cyclohexane ring is a fundamental concept in organic chemistry, and the introduction of substituents, particularly fluorine, can lead to non-intuitive conformational preferences. The stability of a substituted cyclohexane is largely governed by the A-value of the substituent, which quantifies the free energy difference between the axial and equatorial conformers.[6] While larger groups generally prefer the less sterically hindered equatorial position, the small van der Waals radius of fluorine, combined with its high electronegativity, introduces complex stereoelectronic effects.

In fluorinated cyclohexanes, electrostatic interactions and hyperconjugation can override simple steric considerations.[7][8] For instance, the presence of multiple fluorine atoms can lead to a preference for the axial position, a phenomenon attributed to stabilizing electrostatic interactions between the C-F bond dipole and other polarized bonds within the ring.[7][9] This is particularly evident in polyfluorinated cyclohexanes, where 1,3-diaxial C-F arrangements can create a highly polarized "fluorine face" and an electropositive "hydrogen face," significantly influencing molecular recognition and binding events.[8]

Key Conformational Influences of Fluorine:

-

A-Values: While the A-value for a single fluorine atom is relatively small, the cumulative electronic effects in polyfluorinated systems can lead to significant shifts in conformational equilibria.[6][10]

-

Anomeric Effect: In systems containing an endocyclic heteroatom, such as a tetrahydropyran ring, an adjacent axial fluorine substituent is stabilized by the anomeric effect, an n-σ* hyperconjugative interaction.[11] While 1,3-cyclohexanediones lack a ring heteroatom, analogous "pseudo-anomeric" effects can arise from electrostatic interactions.[9]

-

1,3-Diaxial Interactions: While typically destabilizing, interactions between an axial fluorine and axial hydrogens can be less unfavorable than for larger substituents due to fluorine's small size.[10] Furthermore, in certain contexts, attractive electrostatic interactions can stabilize such arrangements.[7]

The Tautomeric Equilibrium: A Central Tenet of Reactivity

1,3-Cyclohexanedione and its derivatives exist in a dynamic equilibrium between the diketo and enol tautomers.[1] This keto-enol tautomerism is a critical determinant of their chemical reactivity and biological activity.[12][13] The position of this equilibrium is highly sensitive to the substitution pattern on the ring and the surrounding solvent environment.[12]

Fluorination at the C2 position of the 1,3-cyclohexanedione ring has a profound impact on the tautomeric equilibrium. The high electronegativity of fluorine significantly increases the acidity of the enolic proton, thereby influencing the stability of the enolate intermediate.

In many cases, the enol form of 2-fluoro-1,3-cyclohexanedione is found to be the more stable tautomer in solution.[14][15] This preference can be attributed to the stabilizing influence of the electron-withdrawing fluorine atom on the conjugated enol system. This stabilization of the enol form has significant implications for the synthesis and reactivity of these compounds, as the enol is often the reactive species in electrophilic fluorination reactions.[14][15]

Table 1: Keto-Enol Tautomer Ratios of Selected 1,3-Diones

| Compound | Solvent | Keto:Enol Ratio | Reference |

| 1,3-Cyclohexanedione | Solution | Predominantly Enol | [1] |

| 2-Fluoro-1,3-cyclopentanedione | - | 48:52 | [14] |

| 2-Fluoro-1,3-cyclohexanedione | Solution | Predominantly Enol | [14][15] |

Acidity and the Inductive Effect of Fluorine

The introduction of fluorine atoms, particularly at the α-position to a carbonyl group, significantly increases the acidity of the neighboring C-H protons. This is due to the powerful electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carbanion (enolate). The pKa of 1,3-cyclohexanedione is approximately 5.26.[1] While specific pKa values for many fluorinated derivatives are not extensively reported in a single source, the trend of increasing acidity with fluorination is well-established for β-dicarbonyl compounds.[16]

This enhanced acidity has several important consequences:

-

Ease of Enolate Formation: Fluorinated 1,3-cyclohexanediones are more readily deprotonated to form their corresponding enolates, which are key intermediates in many synthetic transformations.

-

Increased Reactivity towards Electrophiles: The resulting enolates are highly nucleophilic and react readily with a variety of electrophiles.

-

Potential for Instability: In some cases, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and prone to elimination of HF.[17][18]

Experimental Protocols for Synthesis and Analysis

The synthesis and analysis of fluorinated 1,3-cyclohexanediones require specialized techniques to handle both the reactive fluorinating agents and to accurately characterize the resulting products, including their tautomeric and conformational states.

Synthesis of 2-Fluoro-1,3-cyclohexanedione

A common method for the synthesis of α-fluorinated β-dicarbonyl compounds is through electrophilic fluorination of the corresponding enol or enolate.[14][15]

Step-by-Step Methodology:

-

Enolization: The starting 1,3-cyclohexanedione is dissolved in a suitable solvent, such as acetonitrile. The enol form is often the major tautomer in solution, but its formation can be facilitated by the slightly acidic conditions that can develop during the reaction with some electrophilic fluorinating agents.[15]

-

Fluorination: An electrophilic fluorinating agent, such as Selectfluor®, is added to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by 19F NMR spectroscopy.[15]

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Analysis of Tautomeric and Conformational Equilibria

Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a powerful tool for studying the dynamic equilibria of fluorinated 1,3-cyclohexanediones.[7]

Step-by-Step Methodology for VT-NMR Analysis:

-

Sample Preparation: A solution of the fluorinated 1,3-cyclohexanedione is prepared in a suitable deuterated solvent (e.g., acetone-d6, dichloromethane-d2).

-

Initial Spectrum Acquisition: A 19F NMR spectrum is acquired at room temperature. At this temperature, ring inversion may be rapid, leading to averaged signals for the axial and equatorial conformers.

-

Low-Temperature Analysis: The sample is cooled in the NMR spectrometer to a temperature where the rate of conformational interconversion is slow on the NMR timescale (e.g., -78 °C).[7]

-

Signal Assignment: At low temperature, separate signals for the axial and equatorial fluorine atoms, as well as for the different tautomers, can be resolved.

-

Integration and Equilibrium Constant Calculation: The relative integrals of the signals corresponding to the different species are used to determine their populations and to calculate the equilibrium constant (Keq) and the free energy difference (ΔG°) between them.

Visualization of Key Concepts

Keto-Enol Tautomerism

Caption: The equilibrium between the diketo and enol tautomers of a 1,3-cyclohexanedione.

Conformational Inversion of Fluorocyclohexane

Caption: The ring inversion equilibrium between the axial and equatorial conformers of fluorocyclohexane.

Conclusion: Harnessing Fluorine's Influence for Molecular Design

The thermodynamic stability of fluorinated 1,3-cyclohexanediones is a multifaceted topic, governed by a delicate balance of steric, electronic, and stereoelectronic effects. The strategic incorporation of fluorine provides a powerful tool to modulate the conformational preferences, tautomeric equilibria, and acidity of this important class of compounds. A thorough understanding of these fundamental principles, supported by robust experimental and computational analysis, is essential for the rational design and synthesis of novel fluorinated 1,3-cyclohexanedione derivatives with tailored properties for a wide range of applications in medicinal chemistry and beyond. The insights provided in this guide serve as a foundation for researchers to harness the unique properties of fluorine to create next-generation molecules with enhanced performance and desired biological activities.

References

-

Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. Journal of the American Chemical Society. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(3), 447-453. [Link]

-

Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(36), 5251-5253. [Link]

-

O'Hagan, D. (2008). Easy chairs: The conformational preferences of polyfluorocyclohexanes. Chemical Communications, (6), 625-636. [Link]

-

Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. University of Calgary. [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. [Link]

-

The F-19 NMR spectra of fluorinated cyclohexadienes and prediction of the chemical shifts in fluorinated 1,4-cyclohexadienes, 1,4-cyclohexadien-3-ones, cyclohexenes and cyclohexen-3-ones. Sciact. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]

-

Wiberg, K. B., & Murcko, M. A. (1988). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 53(14), 3365-3370. [Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7009. [Link]

-

Linclau, B., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 26(52), 11989-11997. [Link]

-

Anomeric effect. Wikipedia. [Link]

-

Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 765-771. [Link]

-

Melandri, S., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. The Journal of Physical Chemistry A, 117(50), 13712-13718. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

1,3-Cyclohexanedione. Wikipedia. [Link]

-

a-Fluorination of b-dicarbonyl compounds using p-iodotoluene difluoride under neutral conditions. HUSCAP. [Link]

-

The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. [Link]

-

α-Fluorination of β-dicarbonyl compounds using p-iodotoluene difluoride under neutral conditions. Arkivoc. [Link]

-

Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

-

A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. Angewandte Chemie International Edition. [Link]

-

Keto/Enol Tautomerization. Oregon State University. [Link]

-

Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

-

1,3-Dipolar Cycloadditions of Fluorinated Nitrones with Thioketones. ResearchGate. [Link]

-

PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

C was more acidic because the two fluorides are adjacent to the carbonyl carbon, even though D had three fluorines positioned farther away. If this is the case, would one fluorine atom adjacent to the carbonyl still be more acidic than option D? Reddit. [Link]

-

X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molbank. [Link]

-

Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances. [Link]

-

Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Polymer Degradation and Stability. [Link]

-

Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study. ResearchGate. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]

-

Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study. University of Miami. [Link]

-

Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology. Lab on a Chip. [Link]

-

SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. ResearchGate. [Link]

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 15. scispace.com [scispace.com]

- 16. reddit.com [reddit.com]

- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Fluorine Factor: Navigating the Reactivity of gem-Difluorocyclohexane-1,3-diones

Executive Summary: The "Super-Electrophile" Paradigm

In the landscape of drug discovery, 2,2-difluorocyclohexane-1,3-diones represent a specialized class of "activated" synthons. Unlike their non-fluorinated parent compounds, which exist predominantly in the enol form and react as nucleophiles, the introduction of a gem-difluoro group at the C2 position fundamentally inverts their reactivity profile.

The gem-difluoro moiety exerts a powerful electron-withdrawing inductive effect (

For the medicinal chemist, this moiety serves two critical roles:

-

Metabolic Blocking: It replaces the metabolically labile C2 methylene protons, preventing oxidative degradation (e.g., by CYP450 enzymes).

-

Covalent Trapping & Bioisosterism: The activated carbonyls readily form stable hydrates (gem-diols) in aqueous media, mimicking transition states of hydrolytic enzymes or acting as transition-state analogs.

Synthesis: Overcoming the Enolization Barrier

Synthesizing 2,2-difluorocyclohexane-1,3-diones is not merely a matter of adding two equivalents of a fluorinating agent. It requires navigating a kinetic bottleneck.

The Kinetic Challenge

The first fluorination of cyclohexane-1,3-dione is rapid because the starting material exists largely as an enol. However, the resulting 2-monofluoro intermediate exists predominantly in the keto tautomer due to the electronegativity of fluorine destabilizing the enol double bond. Consequently, the second fluorination is kinetically stalled because electrophilic fluorinating agents (like Selectfluor) require an enol nucleophile.

Optimized Protocol: Selectfluor-Mediated Difluorination

To drive the reaction to completion, an exogenous base or specific solvent conditions must be employed to force the transient enolization of the monofluoro species.[1]

Reagents:

-

Substrate: Cyclohexane-1,3-dione (or derivatives).

-

Fluorinating Agent: Selectfluor (F-TEDA-BF

) – preferred for safety and handling over -

Solvent: Acetonitrile (MeCN).[2]

-

Additive: Sodium carbonate (

) or water (to promote enolization).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of cyclohexane-1,3-dione in MeCN (0.2 M).

-

First Addition: Add 1.1 eq of Selectfluor at 0°C. Stir for 1 hour. Note: Monofluorination is complete.

-

Activation: Add 2.0 eq of

(solid) or adjust solvent to MeCN:H -

Second Addition: Add 1.2 eq of Selectfluor.

-

Heating: Warm to 40–60°C. The base/water accelerates the rate-limiting enolization of the 2-fluoro intermediate.

-

Workup: Filter solids, concentrate, and purify via silica gel chromatography (eluting with Hexane/EtOAc). Caution: The product is highly hygroscopic and may isolate as a hydrate.

Reactivity Profile & Mechanism

The Hydration Equilibrium

In aqueous or moisture-containing environments, 2,2-difluorocyclohexane-1,3-diones do not exist as free diketones. They form stable gem-diols (hydrates) .

-

Mechanism: The adjacent CF

group destabilizes the planar dicarbonyl form due to dipole-dipole repulsion and inductive electron withdrawal. Hydration relieves this dipole strain and is thermodynamically favored. -

Implication: When using these compounds in biological assays, you are likely screening the hydrate, not the ketone.

Heterocycle Formation (Binucleophiles)

The most valuable application of these scaffolds is the synthesis of fluorinated heterocycles (e.g., indazoles, benzodiazepines).

Reaction with Hydrazines: Unlike non-fluorinated 1,3-diones (which often condense to form hydrazones at the carbonyl), the 2,2-difluoro analogs undergo a cascade reaction.

-

Attack: The hydrazine nitrogen attacks the highly electrophilic C1 carbonyl.

-

Cyclization: The second nitrogen attacks the C3 carbonyl.

-

Result: Formation of a 6,7-dihydro-1H-indazol-4(5H)-one core, retaining the fluorine atoms or the perfluoroalkyl chain if present.[3]

Visualizing the Pathway

The following diagram illustrates the critical "Activation Cycle" where the CF

Caption: The synthesis and reactivity cascade of 2,2-difluoro-1,3-diones. Note the kinetic stall at the mono-fluoro stage.

Quantitative Data: Reactivity Comparison

The following table contrasts the physicochemical properties of the parent dione versus the gem-difluoro analog.

| Feature | Cyclohexane-1,3-dione (Parent) | 2,2-Difluorocyclohexane-1,3-dione |

| Dominant Tautomer | Enol (in solution) | Keto (or Hydrate in water) |

| C2 Reactivity | Nucleophilic (reacts with electrophiles) | Inert (Blocked by F) |

| C1/C3 Reactivity | Moderate Electrophilicity | Super-Electrophilicity (High) |

| pKa | ~5.2 (Acidic C2 protons) | N/A (No acidic protons at C2) |

| Hydration (K_hyd) | Negligible | High (forms stable gem-diol) |

| Metabolic Stability | Low (Oxidative degradation) | High (C2 oxidation blocked) |

Drug Discovery Applications

Bioisosterism and Metabolic Stability

In medicinal chemistry, the gem-difluoro group is often termed a "lipophilic carbonyl bioisostere," but in the context of 1,3-diones, it acts more as a metabolic shield . The C2 position of 1,3-dicarbonyls is a notorious "soft spot" for metabolic oxidation. Fluorination blocks this pathway, extending the half-life (

Case Study: Indazolone Synthesis

Researchers utilize 2,2-difluoro-1,3-diones to synthesize fluorinated indazolones, which are potent scaffolds for:

-

MAPK Inhibitors: Modulation of mitogen-activated protein kinases.

-

Antiviral Agents: The fluorinated core enhances binding affinity through non-covalent interactions (F-bonding) with viral proteases.

References

-

Selectfluor-Mediated Synthesis: Banks, R. E.[1][2] "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent."[4][5] Journal of Fluorine Chemistry, 1998.

-

Difluorination Kinetics & Mechanism: Stavber, S., et al. "Selectfluor-mediated fluorination of 1,3-diketones: The role of solvent and base." Beilstein Journal of Organic Chemistry, 2024.[2]

-

Hydration Equilibrium of Fluorinated Carbonyls: Guthrie, J. P. "Hydration of Carbonyl Compounds." Canadian Journal of Chemistry, 1975. (Foundational text on electron-withdrawing effects on hydration).

-

Reactivity with Binucleophiles: Sosnovskikh, V. Y. "Synthesis and reactivity of 2-perfluoroacylcyclohexane-1,3-diones." Journal of Fluorine Chemistry, 2009.

-

Medicinal Chemistry Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

2,2-Difluorocyclohexane-1,3-dione hydrate CAS number and identifiers

Executive Summary & Identity Profile

2,2-Difluorocyclohexane-1,3-dione hydrate is a specialized fluorinated building block used in medicinal chemistry to introduce the gem-difluoro moiety into bioactive scaffolds.[1] It serves as a critical bioisostere for 1,3-dicarbonyl systems, offering enhanced metabolic stability and altered physicochemical properties (pKa, lipophilicity) compared to its non-fluorinated parent.

This compound exists in a dynamic equilibrium between its dione and gem-diol forms, a characteristic driven by the strong electron-withdrawing nature of the

Core Identifiers

| Identifier Type | Value | Notes |

| CAS Number (Hydrate) | 1314935-73-3 | Specific for the commercial hydrate form.[2] |

| CAS Number (Anhydrous) | 183742-84-9 | Refers to the parent dione structure.[][4] |

| Chemical Formula | Hydrate stoichiometry ( | |

| Molecular Weight | 166.12 g/mol | Hydrate form. |

| Appearance | White to beige solid | Hygroscopic powder. |

| SMILES (Anhydrous) | O=C1CCCC(=O)C1(F)F | |

| SMILES (Gem-diol) | O=C1CCCC(O)(O)C1(F)F | The dominant species in the "hydrate" lattice. |

Structural Chemistry & The "Hydrate" Phenomenon

Unlike typical solvates where water is trapped in the crystal lattice, the "hydrate" of 2,2-difluorocyclohexane-1,3-dione is chemically distinct. The strong inductive effect of the two fluorine atoms at the C2 position renders the adjacent carbonyl carbons highly electrophilic. Upon exposure to moisture (or in the commercial hydrate form), a water molecule nucleophilically attacks one of the carbonyls, forming a stable gem-diol .

Structural Equilibrium

The compound does not exist simply as a dione with associated water; it forms a covalent bond with water.

Caption: The electron-withdrawing fluorine atoms activate the carbonyl, favoring the formation of a stable gem-diol (hydrate) under ambient conditions.

Synthesis Methodology

The synthesis of 2,2-difluorocyclohexane-1,3-dione is a precision electrophilic fluorination process. The most reliable laboratory-scale method utilizes Selectfluor™ (F-TEDA-BF4) due to its safety profile compared to elemental fluorine gas (

Protocol: Electrophilic Fluorination via Selectfluor

Reaction Principle: The reaction proceeds via the enol form of 1,3-cyclohexanedione. Since the second fluorination is slower than the first, controlled conditions are required to drive the reaction to the gem-difluoro state.

Step-by-Step Workflow

-

Reagents:

-

Substrate: 1,3-Cyclohexanedione (1.0 eq).

-

Fluorinating Agent: Selectfluor (2.2 – 2.5 eq).

-

Solvent: Acetonitrile (MeCN).

-

-

Procedure:

-

Dissolve 1,3-cyclohexanedione in MeCN under an inert atmosphere (

). -

Add Selectfluor portion-wise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.

-

Stir at reflux (approx. 80°C) to ensure complete difluorination. Monofluorination occurs rapidly at RT, but the second fluorine addition requires thermal energy to overcome the activation barrier of the less nucleophilic monofluoro-enol.

-

-

Work-up & Isolation:

-

Remove solvent under reduced pressure.[5]

-

Extract with ethyl acetate/water.

-

The product readily hydrates during aqueous work-up.

-

Purification: Recrystallization from

/Hexane or sublimation.

-

Caption: Synthesis pathway via Selectfluor. The second fluorination step is rate-limiting and typically requires elevated temperatures.

Applications in Drug Discovery

The 2,2-difluorocyclohexane-1,3-dione scaffold is a versatile intermediate.[6] Its utility stems from the specific properties of the

Bioisosterism & Metabolic Stability

-

Blockade of Metabolism: The C2 position in non-fluorinated 1,3-diones is a "soft" metabolic spot, prone to alkylation or oxidative metabolism. Substituting hydrogens with fluorine blocks these pathways.

-

pKa Modulation: The

group significantly increases the acidity of the remaining

Heterocycle Synthesis

This building block is a precursor for synthesizing fluorinated heterocycles, particularly pyrazoles and isoxazoles , which are common pharmacophores.

-

Reaction with Hydrazines:

-

Reacting 2,2-difluorocyclohexane-1,3-dione with hydrazine or substituted hydrazines typically yields 4,4-difluoro-4,5,6,7-tetrahydro-1H-indazoles .

-

Unlike standard 1,3-diketones, the central carbon (C2) cannot lose protons to aromatize. Consequently, the fluorine atoms are retained, and the resulting ring remains partially saturated (non-aromatic), preserving the

character and the specific 3D geometry of the

-

Safety & Handling (MSDS Summary)

While specific toxicological data is often limited for niche building blocks, standard safety protocols for fluorinated ketones apply.

| Hazard Class | H-Codes | Precautionary Measures |

| Skin Irritation | H315 | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | H319 | Use safety goggles; flush with water for 15 min if exposed. |

| STOT-SE | H335 | Handle in a fume hood to avoid respiratory irritation. |

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; protect from ambient moisture to maintain stoichiometry, although it is chemically stable as the hydrate.

References

-

Alchem Pharmtech. Product Analysis: 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3). Retrieved from

-

Hampton, A. S., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469.

-

Sigma-Aldrich. Product Specification: 2,2-Difluorocyclohexane-1,3-dione hydrate.[2]

-

Banks, R. E. (Selectfluor Chemistry). Selectfluor™ reagent: A user-friendly, mild, air- and moisture-stable electrophilic fluorinating agent. Sigma-Aldrich Technical Bulletin.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 2,2-difluorocyclohexane-1,3-dione hydrate | 1314935-73-3 [sigmaaldrich.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. (PDF) The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2 [academia.edu]

- 6. 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate | 179990-31-9 | Benchchem [benchchem.com]

The Fluorine Factor: A Technical Guide to the Electronic Effects of Fluorine Substitution on 1,3-Dione Acidity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive examination of the profound electronic effects of fluorine substitution on the acidity of 1,3-diones, a class of compounds pivotal as synthetic intermediates and pharmacophores. We will dissect the intricate interplay of inductive and resonance effects, explore the impact of fluorination on enolate stability and keto-enol tautomerism, and provide detailed experimental protocols for the synthesis, characterization, and acidity determination of these important molecules. This document serves as a technical resource for scientists seeking to harness the unique properties of fluorine to modulate the physicochemical and biological characteristics of 1,3-dicarbonyl compounds.

Introduction: The Unique Acidity of 1,3-Dicarbonyls

1,3-Dicarbonyl compounds, also known as β-dicarbonyls, are characterized by two carbonyl groups separated by a single methylene carbon. This structural motif imparts a remarkable acidity to the α-hydrogens, with pKa values typically ranging from 9 to 13, significantly lower than that of a typical ketone (pKa ≈ 20).[1][2] This enhanced acidity is a direct consequence of the stabilization of the resulting conjugate base, the enolate anion. The negative charge on the α-carbon is effectively delocalized through resonance onto both adjacent carbonyl oxygen atoms, distributing the charge and increasing the stability of the anion.[3]

This inherent acidity and the stability of the corresponding enolate make 1,3-diones invaluable nucleophiles in a wide array of carbon-carbon bond-forming reactions, including alkylations and condensations.[4] Furthermore, the acidity and the potential for keto-enol tautomerism are critical determinants of their biological activity and physicochemical properties in drug discovery.

The Electronic Influence of Fluorine: A Double-Edged Sword

Fluorine, the most electronegative element, exerts powerful electronic effects when incorporated into organic molecules. Its influence on the acidity of 1,3-diones is a fascinating case study of competing electronic factors: the inductive effect and the resonance (or mesomeric) effect.

The Dominant Inductive Effect (-I)

Due to its extreme electronegativity, fluorine exhibits a strong electron-withdrawing inductive effect (-I), pulling electron density through the sigma (σ) bonds of the molecule.[5] When fluorine is substituted at or near the α-carbon of a 1,3-dione, this potent inductive withdrawal has a profound impact on the acidity of the α-hydrogens.

The -I effect of fluorine stabilizes the conjugate base (enolate) by pulling electron density away from the negatively charged α-carbon.[6] This dispersal of negative charge makes the enolate more stable and, consequently, the parent 1,3-dione more acidic. The magnitude of this effect is additive; increasing the number of fluorine substituents leads to a dramatic increase in acidity.

Diagram 1: Inductive Effect of Fluorine on a 1,3-Dione

Caption: Stabilization of the enol tautomer in 1,3-diones.

Experimental Protocols

The synthesis and characterization of fluorinated 1,3-diones, along with the determination of their acidity, require robust and well-defined experimental procedures.

Synthesis of Fluorinated 1,3-Diones

5.1.1 Claisen Condensation for the Synthesis of 1,1,1-Trifluoroacetylacetone

This procedure is adapted from the known synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Materials:

-

Ethyl trifluoroacetate

-

Acetone

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

Cool the solution in an ice bath and add acetone dropwise with stirring.

-

After the addition of acetone is complete, add ethyl trifluoroacetate dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture into a beaker of ice and water, and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

5.1.2 Direct Fluorination of a 1,3-Dione

This method utilizes an electrophilic fluorinating agent, such as Selectfluor®, for the direct introduction of a fluorine atom at the α-position.

Materials:

-

1,3-Dione (e.g., dibenzoylmethane)

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the 1,3-dione in anhydrous acetonitrile in a round-bottom flask.

-

Add Selectfluor® in one portion to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated 1,3-diones.

-

¹H NMR: Provides information on the proton environment. The chemical shift of the α-proton will be significantly affected by the presence of fluorine. In the enol form, the enolic proton will appear as a broad singlet.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and the α-carbon will be influenced by fluorination.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It provides direct information about the fluorine atoms in the molecule, including their number and chemical environment. The chemical shift and coupling constants (e.g., J-coupling with protons) are diagnostic.

Determination of pKa

5.3.1 Potentiometric Titration

This is a classic and accurate method for pKa determination.

Materials and Equipment:

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solution of sodium hydroxide (e.g., 0.1 M)

-

Fluorinated 1,3-dione sample

-

Solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds)

-

Potassium chloride (to maintain constant ionic strength)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [7]2. Accurately weigh a sample of the fluorinated 1,3-dione and dissolve it in a known volume of the chosen solvent system containing a background electrolyte like KCl. [8]3. Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

5.3.2 ¹⁹F NMR Titration

For fluorinated compounds, ¹⁹F NMR can be a powerful tool for pKa determination, as the chemical shift of the fluorine nucleus is sensitive to the protonation state of the molecule.

Procedure:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a constant concentration of the fluorinated 1,3-dione in each buffer solution.

-

Acquire a ¹⁹F NMR spectrum for each sample.

-

Plot the ¹⁹F chemical shift (δ) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal function) to determine the pKa. The pKa is the pH at the inflection point of the curve.

Diagram 3: Experimental Workflow for Synthesis and Analysis

Caption: Workflow for fluorinated 1,3-dione synthesis and analysis.

Conclusion

The substitution of fluorine on 1,3-diones offers a powerful and predictable strategy for modulating their acidity. The strong electron-withdrawing inductive effect of fluorine overwhelmingly dominates, leading to a significant increase in the acidity of the α-hydrogens. This effect is directly correlated with the degree of fluorination. Understanding the interplay of electronic and stereoelectronic effects, coupled with robust synthetic and analytical methodologies, empowers researchers to rationally design and synthesize novel fluorinated 1,3-diones with tailored properties for applications in drug discovery, catalysis, and materials science. The protocols and data presented in this guide provide a solid foundation for further exploration in this exciting and impactful area of organic chemistry.

References

-

Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchGate. (URL: [Link])

-

Gauche effect - Wikipedia. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

Inductive Effect - Acids and Bases - YouTube. (URL: [Link])

-

Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (URL: [Link])

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (URL: [Link])

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC. (URL: [Link])

-

The Claisen Condensation. (URL: [Link])

-

Titrations without the additions: The rapid determination of pKa values using NMR imaging techniques - The University of Liverpool Repository. (URL: [Link])

-

Kina Trifluoroacetylacetone CAS:367-57-7 Proizvođači - Besplatni uzorak - Alfa Chemical. (URL: [Link])

- CN113248354A - Synthetic method of fluoroacetophenone - Google P

-

UV-Vis Spectrometry, pKa of a dye. (URL: [Link])

-

Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems - Pearson. (URL: [Link])

-

Potentiometric Titration of an Unknown Weak Acid. (URL: [Link])

-

How to find Pka of compound using UV visible spectroscopy - YouTube. (URL: [Link])

-

Use of 1H/13C/19F Triple Resonance 3D-NMR to Characterize the Stereosequences in Poly(vinyl fluoride) | Request PDF - ResearchGate. (URL: [Link])

-

CHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES Iryna M. Biletska. (URL: [Link])

-

Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of fluoroacetate from fluoride, glycerol, and beta-hydroxypyruvate by Streptomyces cattleya. - SciSpace. (URL: [Link])

-

Claisen Condensation - Organic Chemistry Portal. (URL: [Link])

-

The final UV-Vis method for the pKa determination. - ResearchGate. (URL: [Link])

-

23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (URL: [Link])

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google P

-

Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC. (URL: [Link])

-

Hexafluoroacetylacetone - Wikipedia. (URL: [Link])

-

Design and Synthesis of Fluoro Analogues of Vitamin D - PMC. (URL: [Link])

-

Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC. (URL: [Link])

-

Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity - White Rose Research Online. (URL: [Link])

-

Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PubMed. (URL: [Link])

-

Pearson. (URL: [Link])

-

Flowchart of the experimental design.: | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. (URL: [Link])

-

New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry. (URL: [Link])

-

Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (URL: [Link])

-

Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (URL: [Link])

Sources

- 1. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for condensation of 2,2-Difluorocyclohexane-1,3-dione with hydrazines

This Application Note and Protocol guide details the reaction conditions for the condensation of 2,2-Difluorocyclohexane-1,3-dione with hydrazines. This reaction is a critical entry point for synthesizing fluorinated bicyclic heterocycles, specifically 3,3-difluoro-2,3,4,5,6,7-hexahydro-1H-indazoles (and their tautomers), which serve as non-aromatic bioisosteres in drug discovery.

Executive Summary

The condensation of 2,2-difluorocyclohexane-1,3-dione with hydrazines presents a unique synthetic challenge compared to non-fluorinated 1,3-diketones. While standard diketones readily condense and dehydrate to form aromatic indazoles, the gem-difluoro group at the C2 position blocks the final aromatization step (which typically requires proton elimination). Consequently, the reaction yields stable 3,3-difluoro-hexahydroindazoles or hydroxy-pyrazoline intermediates .

This guide provides a standardized protocol to efficiently synthesize these fluorinated scaffolds while preventing common side reactions such as defluorination (HF elimination) or hydrate inhibition.

Chemical Basis & Mechanistic Insight

The "Fluorine Block" Effect

In a standard Knorr pyrazole synthesis, hydrazine condenses with a 1,3-diketone to form a hydrazone, which cyclizes and dehydrates to an aromatic pyrazole.

-

Standard: C2 position has protons (

). Elimination of -

Difluoro-Analog: The C2 position is

. It lacks the protons necessary for dehydration to a -

Result: The reaction arrests at the cyclic hydrazine or hemiaminal stage. Forcing conditions (high heat/strong acid) can lead to the loss of HF, yielding a monofluorinated aromatic indazole, but this is often considered a degradation product if the gem-difluoro motif is the target.

Reactivity of the Hydrate

2,2-Difluorocyclohexane-1,3-dione exists primarily as a monohydrate (gem-diol) due to the strong electron-withdrawing effect of the fluorine atoms, which destabilizes the carbonyl dipole.

-

Implication: The hydrate is less electrophilic than the free ketone.

-

Solution: The protocol requires acid catalysis (to activate the carbonyl/hydrate) and a protic solvent (Ethanol) to facilitate proton transfer during the nucleophilic attack of hydrazine.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways: the desired condensation to the difluoro-scaffold versus the defluorination pathway.

Figure 1: Reaction pathway for the condensation of 2,2-difluorocyclohexane-1,3-dione showing the retention of the difluoro-motif vs. potential defluorination.

Optimization Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol (Abs.) or Methanol | Protic solvents stabilize the polar transition states. Anhydrous grade is preferred to shift equilibrium away from the hydrate. |

| Catalyst | Acetic Acid (AcOH) (5-10 mol%) | Activates the hydrate/carbonyl for nucleophilic attack. Stronger acids (HCl, |

| Temperature | Reflux (78°C) | Required to overcome the energy barrier of the deactivated fluorinated carbonyls. |

| Hydrazine | Hydrazine Hydrate (1.1 - 1.2 eq) | Slight excess ensures complete conversion. For substituted hydrazines (e.g., Phenylhydrazine), regioselectivity is generally not an issue due to symmetry of the dione. |

| Time | 4 - 16 Hours | Monitor by TLC/LCMS. The reaction is slower than non-fluorinated analogs. |

Experimental Protocol

Protocol A: Synthesis of 3,3-Difluoro-2,3,4,5,6,7-hexahydro-1H-indazole

Objective: Gram-scale synthesis of the gem-difluoro bicyclic scaffold.

Materials:

-

2,2-Difluorocyclohexane-1,3-dione (1.0 eq)

-

Hydrazine Hydrate (64% or 80% solution) (1.2 eq)

-

Ethanol (Absolute, ACS Grade) (10 mL per gram of substrate)

-

Acetic Acid (Glacial) (0.1 eq)

-

Ethyl Acetate/Hexanes (for workup)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-Difluorocyclohexane-1,3-dione (e.g., 1.0 g, 6.0 mmol) in Absolute Ethanol (10 mL).

-

Note: The starting material may not dissolve immediately; suspension is acceptable.

-

-

Addition: Add Acetic Acid (36 µL, 0.6 mmol) followed by the dropwise addition of Hydrazine Hydrate (0.35 mL, 7.2 mmol).

-

Observation: A mild exotherm may occur. The suspension typically clears as the reaction progresses.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) . Stir efficiently for 6–12 hours .

-

Monitoring: Check progress by TLC (System: 50% EtOAc/Hexane). Stain with

or Phosphomolybdic Acid (PMA). The product is typically more polar than the starting material.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.

-

Dilute with Ethyl Acetate (20 mL) and wash with Saturated

(10 mL) to remove acetic acid. -

Wash with Brine (10 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

-

-

Purification:

-

The crude residue is often pure enough for subsequent steps.

-

If necessary, purify via flash column chromatography (Silica gel, gradient 0-60% EtOAc in Hexanes).

-

Recrystallization:[1] Can often be achieved from Ethanol/Heptane.

-

Analytical Validation (Expected Data):

-

19F NMR: Single signal around -100 to -120 ppm (typical for gem-difluoro adjacent to sp3 carbons). Absence of vinyl fluoride signals (approx -150 ppm) confirms no elimination.

-

MS (ESI): [M+H]+ peak corresponding to MW (approx 162 Da + 1).

Troubleshooting & Critical Process Controls

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Hydrate stability prevents attack. | Add molecular sieves (3Å) to the reaction to scavenge water. Increase catalyst load to 20 mol%. |

| Defluorination (-HF) | Acid concentration too high or temp too high. | Switch from Acetic Acid to a milder buffer (e.g., Pyridinium p-toluenesulfonate, PPTS). Reduce temp to 60°C. |

| Regioselectivity | Only relevant if using substituted hydrazines (e.g., Methylhydrazine). | 2,2-difluorocyclohexane-1,3-dione is symmetric. Regioisomers are identical unless the ring has other substituents. |

| Sticky Solid/Oil | Hydrogen bonding of the product. | Triturate the crude oil with cold Diethyl Ether or MTBE to induce precipitation. |

References

-

General Reactivity of Fluorinated 1,3-Diketones

-

Bonacorso, H. G., et al. "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." Canadian Journal of Chemistry, 2008. Link

-

-

Synthesis of Tetrahydroindazoles

-

Properties of 2,2-Difluorocyclohexane-1,3-dione

-

"Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein Journal of Organic Chemistry, 2024. Link

-

-

Hydrazine Condensation Protocols

-

"Indazole Synthesis - Organic Chemistry Portal." Link

-

-

Product Data (Analogous Structures)

-

"4,5,6,7-Tetrahydro-1H-indazole - ChemSynthesis." Link

-

Disclaimer: This protocol involves the use of hazardous chemicals, including hydrazines (potential carcinogens) and fluorinated compounds. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Introduction: The Unique Reactivity of a Fluorinated Building Block

2,2-Difluorocyclohexane-1,3-dione hydrate is a versatile synthetic intermediate prized in medicinal chemistry and materials science. The introduction of the gem-difluoro group at the C2 position profoundly alters the molecule's electronic properties compared to its non-fluorinated parent, 1,3-cyclohexanedione. This modification enhances the acidity of the methylene protons at C4 and C6, influences the keto-enol tautomeric equilibrium, and modulates the reactivity of the corresponding enolate. Consequently, the strategic selection of a reaction solvent is not merely a matter of dissolution but is the primary tool for controlling reaction pathways, kinetics, and ultimate product yields.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed solvent choices when working with this valuable reagent. We will delve into the fundamental principles governing its behavior in various media and provide actionable, detailed protocols for common transformations.

Core Physicochemical & Mechanistic Considerations

To effectively choose a solvent, one must first understand the substrate. The reactivity of 2,2-Difluorocyclohexane-1,3-dione is dominated by the interplay of its structure, the powerful inductive effect of the fluorine atoms, and its existence as a hydrate.

Table 1: Physicochemical Properties of 2,2-Difluorocyclohexane-1,3-dione Hydrate

| Property | Value | Source |

| CAS Number | 1314935-73-3 | [1] |

| Molecular Formula | C₆H₆F₂O₂·H₂O | |

| Appearance | Typically a powder or solid | |

| Storage | Often recommended at refrigerated temperatures | [2] |

| Key Structural Feature | Gem-difluoro group at C2, creating a highly polarized carbonyl environment. | |

| Hydrate Form | The presence of water of hydration can influence solubility and may act as a proton source in sensitive reactions. |

The Critical Keto-Enol Tautomerism

Like all β-dicarbonyl compounds, 2,2-Difluorocyclohexane-1,3-dione exists in equilibrium between its keto and enol forms. This equilibrium is the single most important factor to consider in solvent selection, as the enol or its conjugate base (the enolate) is typically the reactive nucleophilic species.[3] The solvent directly dictates which tautomer predominates.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents do not significantly solvate either form, but the enol tautomer can be stabilized through intramolecular hydrogen bonding.

-

Aprotic Polar Solvents (e.g., Acetone, THF, DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors, stabilizing the enol form.[4] Solvents with large dipole moments will favor the tautomer with the higher dipole moment; for cyclic β-dicarbonyls, this is often the keto form.[4][5]

-

Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the keto and enol forms. They can stabilize the enol form but may also reduce the nucleophilicity of the enolate by forming a solvent shell around it.

The electron-withdrawing difluoro group increases the acidity of the enol proton, shifting the equilibrium.[4] Understanding and controlling this equilibrium is paramount for predictable reactivity.

Practical Guide to Solvent Selection for Key Reactions

The optimal solvent is always a function of the desired reaction: the choice of base, the nature of the electrophile, and the reaction temperature.

Enolate Formation & C-Alkylation

This is one of the most common reactions for this substrate class. The goal is to generate the enolate cleanly and allow it to react with an electrophile (e.g., an alkyl halide) without side reactions.

Core Principle: Aprotic solvents are strongly preferred. Protic solvents will protonate the enolate, quenching the reaction.

-

Recommended Solvents:

-

Tetrahydrofuran (THF): Excellent for strong bases like n-BuLi or LDA. It is polar enough to dissolve the enolate salt but is non-protic.[6]

-

Acetonitrile (MeCN): A polar aprotic solvent suitable for weaker bases like K₂CO₃ or Et₃N. It is also a common solvent for fluorination reactions.[7]

-

Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that can accelerate Sₙ2 alkylations. However, they can be difficult to remove and may promote side reactions with very strong bases.

-

-

Solvents to Avoid:

-

Water, Methanol, Ethanol: Their acidic protons will immediately quench the enolate.

-

Dichloromethane (DCM), Chloroform: Can react with strong bases/nucleophiles.

-

Table 2: Solvent Selection Summary for C-Alkylation

| Base Strength | Recommended Solvents | Rationale |

| Strong (n-BuLi, LDA) | THF, Diethyl Ether | Aprotic, non-reactive with the base, good solubility for intermediates. |

| Moderate (NaH, KHMDS) | THF, DMF | Aprotic, effectively solvates the cation. |

| Weak (K₂CO₃, Et₃N) | Acetonitrile, Acetone | Polar enough to promote the reaction without interfering with the base. |

Condensation Reactions (Knoevenagel, Michael Additions)

In these reactions, the dione acts as a nucleophile, often under catalytic basic or acidic conditions, attacking an activated double bond.

Core Principle: The solvent must be compatible with the catalyst and all reactants. The choice is broader than for alkylations.

-

Recommended Solvents:

-

Ethanol/Methanol: Excellent choices for base-catalyzed condensations (e.g., using piperidine, triethylamine). The solvent can also act as the proton source for the final product.[8]

-

Toluene: Useful for reactions that require azeotropic removal of water, such as condensations forming an enamine or imine intermediate.[9][10]

-

Water: Green, economical choice for certain reactions, especially those catalyzed by surfactants or phase-transfer catalysts.[8]

-

Solvent-Free: Mechanical milling or high-temperature melts can be effective for some solid-state reactions, offering environmental benefits.[8][11]

-

Electrophilic Reactions (e.g., Halogenation)

While the starting material is already difluorinated at C2, reactions at the C4/C6 positions or with the enol oxygen are possible. For related 1,3-diones, electrophilic fluorination is a key transformation.

Core Principle: The solvent must be stable to the (often oxidative) electrophilic reagent and effectively solvate the intermediates.

-

Recommended Solvents:

Detailed Experimental Protocols

These protocols serve as validated starting points. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: General Procedure for C-Alkylation via NaH Deprotonation

This protocol describes a typical C-alkylation at the C4 position using sodium hydride as the base and methyl iodide as a representative electrophile.